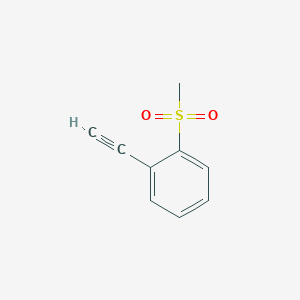

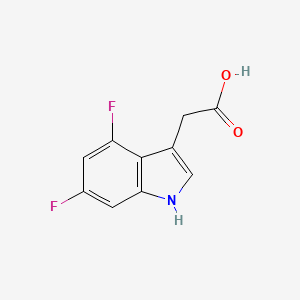

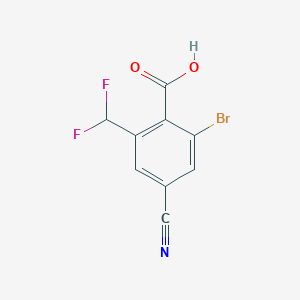

![molecular formula C9H10OS B1459883 2-[(噻吩-3-基)亚甲基]丁醛 CAS No. 1563682-62-1](/img/structure/B1459883.png)

2-[(噻吩-3-基)亚甲基]丁醛

描述

“2-[(Thiophen-3-yl)methylidene]butanal” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds that show a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many scientists. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

合成和化学反应性

一个值得注意的应用涉及通过连续自由基成环光化学合成八氢和六氢苯并[b]噻吩,展示了噻吩衍生物在构建复杂有机结构中的效用 (R. Kiesewetter & P. Margaretha,1987)。另一项研究重点关注噻唑及其具有抗菌活性的稠合衍生物,突出了噻吩衍生物对各种试剂的反应性,以产生生物活性化合物 (Wagnat W. Wardkhan 等人,2008)。

材料科学和光伏应用

噻吩衍生物已被发现材料科学中发挥重要作用,特别是在合成聚合物和小分子有机半导体用于太阳能电池应用中。一项研究说明了用于太阳能电池的有机敏化剂的分子工程,其中噻吩单元有助于高入射光子到电流转换效率 (Sanghoon Kim 等人,2006)。

药理学和生物活性

在药理学中,不包括药物的直接使用和副作用,噻吩衍生物是合成具有潜在生物活性的化合物的关键中间体。对源自查耳酮的 4-噻唑烷酮和 2-氮杂环丁酮衍生物的抗菌和抗真菌活性进行合成和评估的研究例证了这一应用,展示了含噻吩化合物的抗菌潜力 (N. Patel & Minesh D. Patel,2017)。

环境和分析化学

噻吩衍生物也在环境和分析化学中找到应用。例如,对 USY 沸石上噻吩物种裂化的机理研究提供了对脱硫过程的见解,这对于从燃料中去除含硫化合物至关重要 (H. Shan 等人,2002)。

作用机制

Target of Action

Thiophene-based analogs have been studied extensively for their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes due to their wide range of pharmacological properties .

Result of Action

Given the wide range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

2-[(Thiophen-3-yl)methylidene]butanal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been reported to exhibit kinase inhibition, which is crucial in regulating cellular processes . The interaction of 2-[(Thiophen-3-yl)methylidene]butanal with kinases can modulate signal transduction pathways, influencing cell growth and differentiation.

Cellular Effects

The effects of 2-[(Thiophen-3-yl)methylidene]butanal on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have shown anti-inflammatory and antimicrobial properties . By modulating signaling pathways, 2-[(Thiophen-3-yl)methylidene]butanal can alter the expression of genes involved in inflammatory responses and microbial resistance.

Molecular Mechanism

At the molecular level, 2-[(Thiophen-3-yl)methylidene]butanal exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been known to inhibit voltage-gated sodium channels, which play a role in cellular excitability . This binding interaction can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(Thiophen-3-yl)methylidene]butanal can change over time. The stability and degradation of this compound are critical factors that determine its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under specific conditions, ensuring sustained biological activity . Prolonged exposure may lead to degradation, affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 2-[(Thiophen-3-yl)methylidene]butanal vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . Higher doses could lead to toxic or adverse effects, including cellular toxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-[(Thiophen-3-yl)methylidene]butanal is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiophene derivatives are known to undergo oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of 2-[(Thiophen-3-yl)methylidene]butanal within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

2-[(Thiophen-3-yl)methylidene]butanal exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell . This localization is essential for the compound’s interaction with its target biomolecules and subsequent biological effects.

属性

IUPAC Name |

(2E)-2-(thiophen-3-ylmethylidene)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-8(6-10)5-9-3-4-11-7-9/h3-7H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFUNUAAGVHVOT-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CSC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CSC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

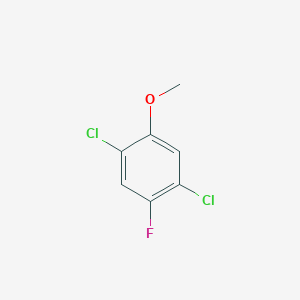

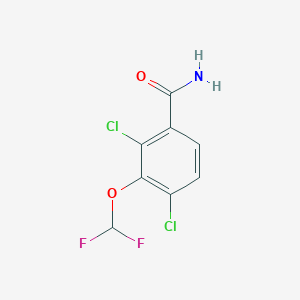

![5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile](/img/structure/B1459800.png)

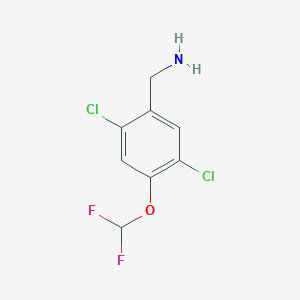

![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)

![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)